2-Bromo-5,8-difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine is a complex organic compound characterized by its unique molecular structure and properties. This compound is part of the benzodioxine family, which features a fused dioxole ring system that is widely studied for its chemical reactivity and potential applications in various fields, including medicinal chemistry.
The compound can be synthesized through various chemical reactions involving specific precursors. The synthesis typically requires controlled laboratory conditions to ensure high yield and purity. It is primarily utilized in research settings and has been documented in various scientific literature and patent filings, indicating its relevance in organic synthesis and pharmaceutical development.
2-Bromo-5,8-difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine can be classified as:
The synthesis of 2-Bromo-5,8-difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine generally involves several key steps:
The reaction conditions may include:
The molecular structure of 2-Bromo-5,8-difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine can be represented by the following data:
Property | Value |
---|---|
Molecular Formula | C10H7BrF2O2 |
Molecular Weight | 277.06 g/mol |
IUPAC Name | 2-Bromo-5,8-difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine |
Canonical SMILES | CC1(COC2=C(C=CC(=C2O1)F)F)Br |
The InChI representation for this compound is:
The compound can undergo several types of chemical reactions:
Common reagents and conditions include:
The mechanism of action for 2-Bromo-5,8-difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine involves its interaction with specific biological targets. The fluorine atoms enhance the compound's binding affinity to certain enzymes or receptors, which may lead to inhibitory or modulatory effects on biological pathways.
The physical properties of 2-Bromo-5,8-difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine include:
The chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
The applications of 2-Bromo-5,8-difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine are diverse:
This compound's unique structure and reactivity make it an important subject of study in both academic research and industrial applications.
CAS No.: 31868-18-5
CAS No.: 9005-53-2
CAS No.:
CAS No.:
CAS No.: 6027-71-0